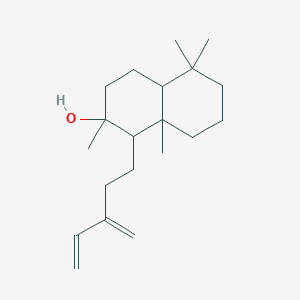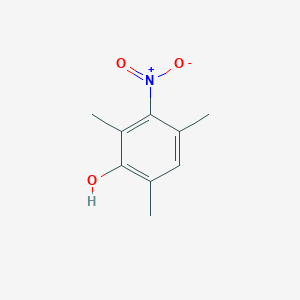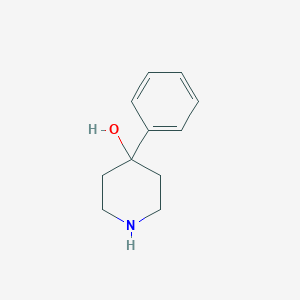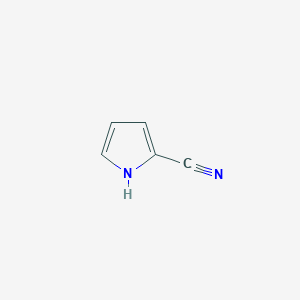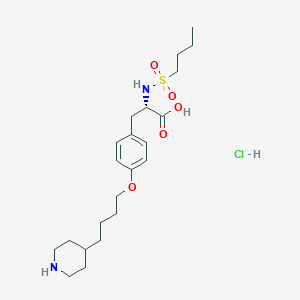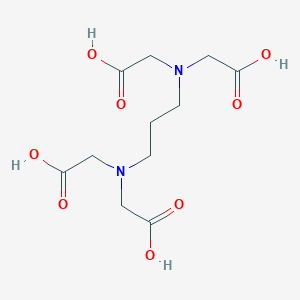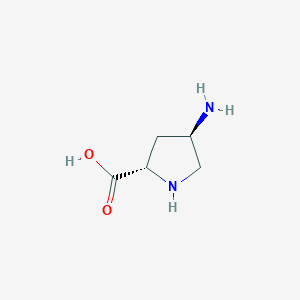
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a derivative of pyrrolidine dicarboxylic acid, which is a constrained analog of gamma-substituted glutamic acids. This compound is of interest due to its activity at metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate glutamate neurotransmission in the central nervous system. The specific stereochemistry of (2S,4R) is important for its interaction with mGluRs.
Synthesis Analysis
The synthesis of N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid has been explored to investigate their effects on mGluR subtypes. The chemical synthesis involves appropriate substitutions at the N1 position of the pyrrolidine ring, which has led to the identification of selective group II mGluR antagonists . Another study describes the synthesis of a series of N1-substituted derivatives, resulting in compounds with varying activities as agonists, partial agonists, or antagonists at different mGluR subtypes .
Molecular Structure Analysis
The molecular structure of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is characterized by the presence of an aminopyrrolidine ring and a carboxylic acid group. The stereochemistry at the 2S and 4R positions is crucial for the biological activity of the compound. The constrained structure of the pyrrolidine ring mimics the gamma-substituted glutamic acids, which is significant for the interaction with mGluRs.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid derivatives typically include substitutions at the N1 position. These reactions are designed to modify the interaction of the compounds with various mGluR subtypes, thereby altering their pharmacological profile. The studies have not detailed specific reaction mechanisms but have focused on the outcomes in terms of mGluR activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid are not detailed in the provided papers, the properties can be inferred based on the structure. The compound likely has zwitterionic properties due to the presence of both amino and carboxylic acid functional groups. The solubility, melting point, and other physical properties would be influenced by the specific substituents at the N1 position and the overall molecular conformation.
Scientific Research Applications
“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” is a synthetic amino acid that has been extensively studied for its biological activity and potential therapeutic applications . Here are some potential applications based on the available resources:
-
Pharmacokinetics Research
-
Neuroscience
-
Medicinal Chemistry
-
Bioavailability Research
-
Safety Research
-
Synthetic Chemistry
“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” is a synthetic amino acid that has been extensively studied for its biological activity and potential therapeutic applications . Here are some potential applications based on the available resources:
-
Pharmacokinetics Research
-
Neuroscience
-
Medicinal Chemistry
-
Bioavailability Research
-
Safety Research
-
Synthetic Chemistry
Future Directions
The future research directions for “(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” could involve further studies on its synthesis, properties, and potential applications . For example, it could be used as a building block for the synthesis of more complex molecules or studied for its potential biological activities . Additionally, new methods for its enantioselective synthesis could be developed .
properties
IUPAC Name |
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540264 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | |
CAS RN |
16257-88-8 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



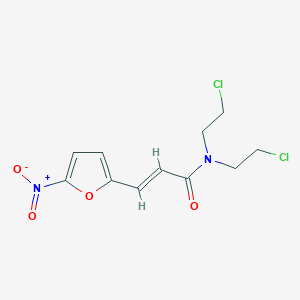



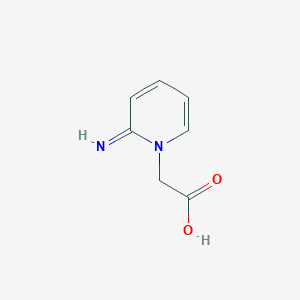

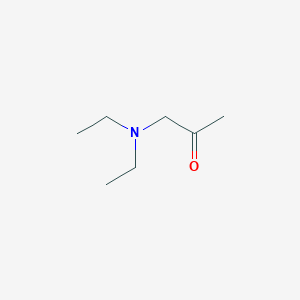
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
